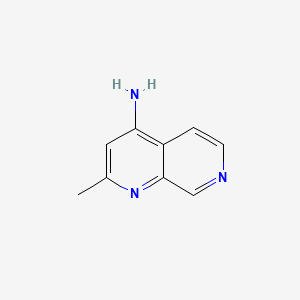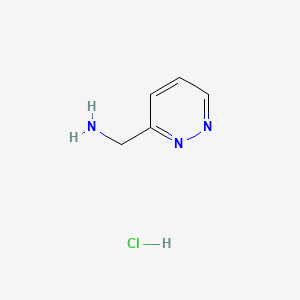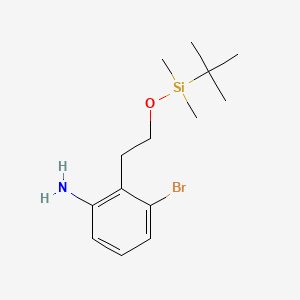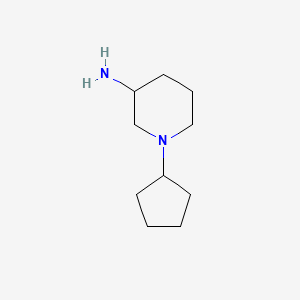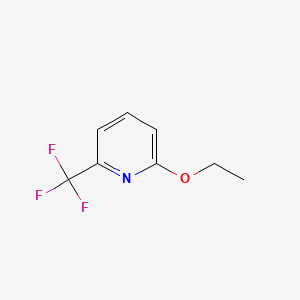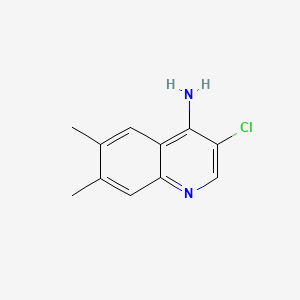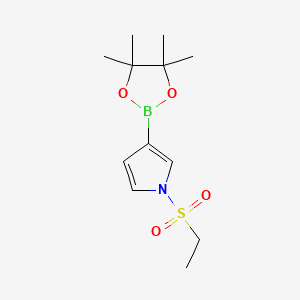
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ESDMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a sulfur atom, an oxygen atom, and a nitrogen atom in its ring structure. ESDMP is an important research tool for studying the structure and function of proteins, enzymes, and other macromolecules. It acts as a molecular probe to investigate the molecular mechanisms of various biochemical and physiological processes.
Applications De Recherche Scientifique
Photocatalysis
In the field of photocatalysis , such compounds can be used for metal-free photocatalytic aerobic oxidation . They are involved in visible-light driven cross-coupling reactions and the synthesis of organic compounds using oxygen in air as a green oxidant . The catalysts can be easily recovered and reused, demonstrating good recyclability .
Molecular Electronics
For molecular electronics , these compounds may be used to measure single-molecule conductance . They can bind to gold electrodes forming molecular junctions, which is crucial for developing electronic devices at the molecular level .
Biosensing
In biosensing applications , boron-containing compounds are used to enhance the electrochemiluminescence of microcrystals. This is particularly useful for the detection of biological molecules, such as dopamine, with high sensitivity and a favorable linear response range .
Heterogeneous Photocatalysis
These compounds can be used in heterogeneous photocatalysis for organic transformations. They are involved in visible-light driven cross-coupling reactions and the synthesis of benzothiazoles using oxygen in air as a green oxidant. The catalysts can be recovered and reused, demonstrating good recyclability .
Porphyrin Derivative Synthesis
They may also be used in the synthesis of novel porphyrin derivatives. These derivatives can enhance photocatalytic performance when self-assembled into monomers. The photocatalytic performance of these self-assemblies is stronger than their monomers, and they exhibit good photocatalytic stability .
Photochromic and Fluorescence Properties
In another application, different polymorphs of related compounds exhibit distinct photochromic and fluorescence properties. This is significant for developing materials with specific optical characteristics .
Propriétés
IUPAC Name |
1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-6-19(15,16)14-8-7-10(9-14)13-17-11(2,3)12(4,5)18-13/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWZDZTMHOMRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

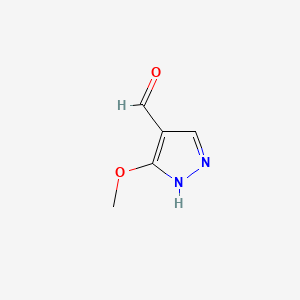
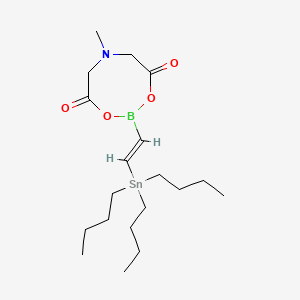
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
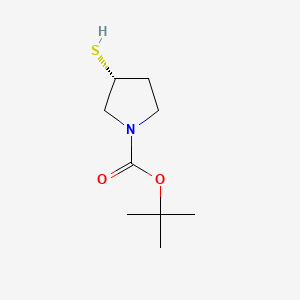
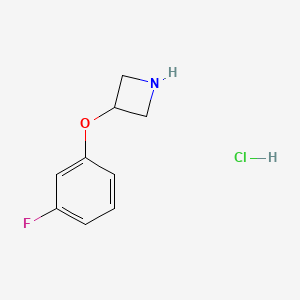
![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
